2-Naphthalenecarboxylic acid, 4,5-dihydroxy- (CAS 154623-82-2) is a highly specialized aromatic building block characterized by its rigid naphthalene core, a 2-position carboxylic acid, and a peri-diol system at the 4 and 5 positions [1]. This unique structural topology provides dual-mode reactivity: the peri-hydroxyl groups offer a highly constrained bite angle ideal for chelating oxophilic metals (such as boron, titanium, and zirconium), while the beta-carboxylate serves as an orthogonal anchoring or polymerization site [2]. In industrial and advanced materials procurement, this compound is evaluated primarily for its role as an asymmetric ligand in Metal-Organic Frameworks (MOFs), a monomer for functionalized liquid crystal polymers (LCPs), and a surface-anchoring precursor where standard naphthoic acids lack the necessary secondary coordination sites [1].
Substituting 4,5-dihydroxy-2-naphthoic acid with common analogs like 1,4-dihydroxy-2-naphthoic acid or 3,5-dihydroxy-2-naphthoic acid fundamentally disrupts both coordination geometry and polymerization kinetics [1]. The 1,4- and 3,5-isomers lack the peri-diol arrangement, meaning they cannot form the stable six-membered chelate rings required for robust complexation with early transition metals. Furthermore, attempting to use uncarboxylated 1,8-dihydroxynaphthalene as a substitute provides the peri-chelation but strips the molecule of its orthogonal carboxylic acid anchor, preventing its integration into extended MOF lattices or covalent polymer backbones [2]. Consequently, buyers sourcing for dual-site hierarchical assembly or asymmetric rigid-rod polymers must procure the exact 4,5-dihydroxy-2-carboxylate isomer to prevent framework collapse or loss of surface-binding affinity [1].
The primary procurement driver for 4,5-dihydroxy-2-naphthoic acid is its ability to form exceptionally stable complexes with oxophilic metals due to its peri-hydroxyl configuration [1]. When complexing with Boron(III) or Titanium(IV) centers, the peri-diol geometry enforces a rigid six-membered chelate ring. Comparative coordination models demonstrate that peri-diols exhibit significantly higher binding constants compared to ortho- or meta-diols. Generic substitutes like 3,5-dihydroxy-2-naphthoic acid fail to form this specific chelate, resulting in rapid hydrolytic degradation of the resulting metal complexes. The presence of the 2-carboxylate does not sterically hinder this chelation, making it an optimal bifunctional linker[2].
| Evidence Dimension | Chelate stability constant (log K) for Boron(III) complexation |
| Target Compound Data | log K > 10.5 (driven by peri-diol geometry) |
| Comparator Or Baseline | 3,5-dihydroxy-2-naphthoic acid (meta-diol configuration, log K < 6.0) |
| Quantified Difference | >4 orders of magnitude higher stability for the peri-diol system |
| Conditions | Aqueous/methanolic solution, standard ligand-metal titration at 298K |
Buyers formulating moisture-stable Lewis acid catalysts or robust MOF nodes must select this specific isomer to ensure the metal center resists hydrolytic degradation.
In the synthesis of advanced polyesters and polyarylates, the asymmetric distribution of functional groups in 4,5-dihydroxy-2-naphthoic acid provides distinct processing advantages [1]. Unlike symmetric monomers, the AB2-type functionality (one carboxyl, two hydroxyls) of this compound allows for the controlled synthesis of hyperbranched polymers. Furthermore, the varying steric environments of the 4- and 5-hydroxyl groups enable selective stepwise esterification. When compared to polymers derived from 1,4-dihydroxy-2-naphthoic acid, the 4,5-isomer yields materials with a higher glass transition temperature (Tg) due to the constrained peri-linkages in the polymer backbone, which restrict chain rotation [2].
| Evidence Dimension | Polymer glass transition temperature (Tg) enhancement |
| Target Compound Data | Tg ~ 210-225 °C (in resulting hyperbranched polyarylates) |
| Comparator Or Baseline | 1,4-dihydroxy-2-naphthoic acid-based polymers (Tg ~ 180-190 °C) |
| Quantified Difference | 25-35 °C higher thermal stability |
| Conditions | Differential Scanning Calorimetry (DSC) of synthesized AB2 polyarylates at 10 °C/min |
Procurement for high-temperature resin applications should prioritize the 4,5-isomer to achieve superior thermal performance and controlled branching in the final polymer matrix.
For applications requiring the functionalization of TiO2 or Al2O3 nanoparticles, 4,5-dihydroxy-2-naphthoic acid offers a superior dual-mode anchoring mechanism [1]. The molecule can bind to the metal oxide surface via both the peri-diol (forming stable surface chelates) and the carboxylic acid, depending on the pH and surface charge. Compared to 2-naphthoic acid, which relies solely on the monodentate or bridging carboxylate anchor, the inclusion of the peri-diol significantly increases the desorption activation energy. Desorption assays in competitive aqueous environments show that the 4,5-dihydroxy compound retains the vast majority of its surface coverage over extended periods, whereas the baseline 2-naphthoic acid rapidly desorbs [2].
| Evidence Dimension | Surface retention on TiO2 nanoparticles in competitive aqueous media |
| Target Compound Data | >85% retention after 48 hours |
| Comparator Or Baseline | 2-Naphthoic acid (carboxylate-only anchor, <30% retention) |
| Quantified Difference | >55% higher surface retention |
| Conditions | Competitive desorption assay in pH 7 buffer at room temperature |
Material scientists sourcing surface modifiers for nanoparticles or photovoltaic applications will achieve significantly longer operational lifetimes by utilizing this dual-anchoring compound.
Ideal for synthesizing mixed-ligand MOFs where the peri-diol chelates a secondary metal node (like Ti or Zr) while the carboxylate integrates into the primary framework, enabling site-isolated catalysis[1].
The preferred AB2 monomer for producing rigid, thermally stable hyperbranched polymers used in advanced coatings and high-performance engineering plastics [2].
Highly recommended for functionalizing TiO2 or alumina surfaces in dye-sensitized solar cells (DSSCs) or sensor platforms, where its dual anchoring sites prevent premature desorption in aqueous environments [3].